1-Phenyl-1-propanol

Catalog No.
S570112
CAS No.
93-54-9
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-propanol

CAS Number

93-54-9

Product Name

1-Phenyl-1-propanol

IUPAC Name

1-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

DYUQAZSOFZSPHD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)O

Solubility

0.6 g/L @ 20 °C (exp)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1-phenyl-1-propanol, alpha-ethylbenzyl alcohol

Canonical SMILES

CCC(C1=CC=CC=C1)O

Natural Occurrence and Biological Activity

1-Phenyl-1-propanol is an organic compound found in various natural sources, including plants, fruits, and honey. It has been identified in rosemary and tomatoes: , where it contributes to their aroma profile. Research suggests 1-phenyl-1-propanol may possess various biological activities, including antioxidant: and antimicrobial: properties. However, more research is needed to fully understand these potential applications.

Applications in Chemical and Pharmaceutical Research

1-Phenyl-1-propanol serves as a precursor for the synthesis of various other chemicals, including fragrances, pharmaceuticals, and food additives. In research settings, it is often used as a solvent due to its ability to dissolve a wide range of polar and non-polar compounds. Additionally, its chiral properties (having non-superimposable mirror-image isomers) make it valuable in the development of separation techniques and chiral drugs.

Ongoing Research

Current research on 1-phenyl-1-propanol focuses on exploring its potential applications in various fields, including:

  • Development of new drugs and pharmaceuticals: Researchers are investigating the potential of 1-phenyl-1-propanol derivatives for treating various medical conditions, such as neurodegenerative diseases and cancer.
  • Food science: Studies are exploring the use of 1-phenyl-1-propanol as a natural flavoring agent and food preservative.
  • Environmental science: Research is ongoing to assess the potential environmental impact of 1-phenyl-1-propanol, including its biodegradability and toxicity.

1-Phenyl-1-propanol is an organic compound with the molecular formula C9H12OC_9H_{12}O and a molecular weight of 136.19 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. This compound appears as a colorless liquid with a floral odor, making it suitable for applications in flavors and fragrances . It is commonly used in the synthesis of various chemical intermediates and has been studied for its biological activities.

, including:

  • Oxidation: It can be oxidized to form 1-phenyl-1-propanone (acetophenone) under certain conditions. The oxidation can be catalyzed by enzymes such as chloroperoxidase, which promotes selective benzylic hydroxylation .
  • Esterification: The compound can undergo esterification reactions, particularly enantioselective esterification catalyzed by lipases, leading to the formation of esters with high enantiomeric excess .
  • Reduction: It can be reduced to form corresponding alkanes or alcohols depending on the reducing agent used.

Research indicates that 1-phenyl-1-propanol exhibits various biological activities. Notably, it has been shown to have potential as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism . Additionally, studies have demonstrated its use in kinetic resolution processes, allowing for the selective production of one enantiomer over another, which is significant in pharmaceutical applications .

Several methods exist for synthesizing 1-phenyl-1-propanol:

  • Grignard Reaction: A common laboratory method involves the reaction of phenylmagnesium bromide with propanal. This method allows for the formation of 1-phenyl-1-propanol with good yields.
  • Hydroboration-Oxidation: Another method includes hydroboration of styrene followed by oxidation, which also yields 1-phenyl-1-propanol effectively.
  • Lipase-Catalyzed Reactions: Enzymatic methods using lipases have been explored for the asymmetric synthesis of this compound, providing high enantiomeric purity .

1-Phenyl-1-propanol finds applications across various fields:

  • Flavor and Fragrance Industry: Due to its pleasant floral aroma, it is utilized as a flavoring agent and fragrance component in cosmetics and food products .
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is often used in studies involving stereochemistry and enzyme catalysis due to its chiral nature.

Interaction studies have focused on the compound's role as an inhibitor of cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP1A2 activity, which may affect drug metabolism pathways. This interaction highlights the importance of understanding how 1-phenyl-1-propanol can influence pharmacokinetics when used in pharmaceutical formulations .

Several compounds share structural similarities with 1-phenyl-1-propanol. Here are some notable examples:

CompoundStructure TypeUnique Characteristics
2-Methyl-1-phenyl-1-propanolSecondary AlcoholExhibits different stereochemistry due to methyl substitution on the propanol chain .
1-Naphthyl-1-propanolAromatic AlcoholContains a naphthalene ring instead of a phenyl group; used in similar applications but offers different reactivity .
Benzyl alcoholPrimary AlcoholSimilar functional group but has different properties due to its primary alcohol nature; often used as a solvent or preservative .

The uniqueness of 1-phenyl-1-propanol lies in its specific structural features and its balance between hydrophobic aromatic characteristics and hydrophilic alcohol functionality, making it versatile for both industrial applications and biological studies.

Molecular Structure and Formula

1-Phenyl-1-propanol is an organic compound with the molecular formula C₉H₁₂O, representing a molecular weight of 136.19 grams per mole [1] [3] [6]. The compound is systematically named 1-phenylpropan-1-ol according to IUPAC nomenclature, though it is commonly referred to by several synonyms including α-ethylbenzyl alcohol and ethyl phenylcarbinol [1] [6] [20]. The Chemical Abstracts Service registry number for this compound is 93-54-9 [1] [3] [6].

The molecular structure of 1-phenyl-1-propanol consists of a phenyl ring directly attached to a secondary carbon atom that bears a hydroxyl group [3] [15]. The propyl chain extends from this carbon center, creating a branched alcohol structure. The compound exhibits C₁ point group symmetry due to the presence of the ethyl, hydroxyl, and phenyl substituents attached to the central carbon atom [15]. The SMILES notation for this compound is CCC(O)c1ccccc1, while the InChI identifier is InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 [1] [3].

Conformational analysis reveals that the stable structure corresponds to a staggered arrangement around the carbon-carbon single bonds [15]. The rotation about the C-C single bond produces different conformers, with the lowest energy states corresponding to staggered forms where bulky groups such as the phenyl ring and methyl group are positioned to minimize steric interactions [15]. The aromatic ring system shows slight deformation from ideal hexagonal geometry due to substitution effects, with calculated bond length differences of approximately 0.003 Ångstroms between carbon-carbon bonds at the point of substitution [15].

Physical Constants and Characteristics

Density, Boiling Point, and Melting Point

The physical constants of 1-phenyl-1-propanol demonstrate its liquid state under standard conditions and its moderate volatility characteristics. The density of 1-phenyl-1-propanol at 25°C is reported as 0.994 grams per milliliter [1] [9], with some sources indicating values ranging from 0.990 to 0.994 grams per milliliter [10] [20]. The specific gravity at 20/20°C is consistently reported as 1.00 [9] [19].

PropertyValueTemperature/PressureSource
Density0.994 g/mL25°C [1] [9]
Density0.990 g/mL20°C [20]
Specific Gravity1.0020/20°C [9] [19]
Boiling Point212-219°CAtmospheric pressure [6] [9] [12]
Boiling Point103°C14 mmHg [1]
Boiling Point95°C10 mmHg [13]
Flash Point90-95°CClosed cup [1] [9] [13]

The boiling point of 1-phenyl-1-propanol varies with pressure conditions, demonstrating typical behavior for organic liquids [6] [9] [12]. At atmospheric pressure, the compound boils at temperatures ranging from 212 to 219°C [6] [9] [12]. Under reduced pressure conditions, significantly lower boiling points are observed, with values of 103°C at 14 mmHg [1] and 95°C at 10 mmHg [13]. The flash point is consistently reported around 90-95°C under closed cup conditions [1] [9] [13].

No definitive melting point has been established for 1-phenyl-1-propanol in the available literature, with most sources indicating it as not available or not applicable, suggesting the compound remains liquid at standard laboratory temperatures [4] [12]. The molar volume is calculated to range from 137.2 to 137.6 milliliters per mole [10] [20].

Refractive Index and Molecular Refractivity

The refractive index of 1-phenyl-1-propanol provides insight into its optical properties and molecular polarizability. The refractive index at 20°C using the sodium D-line (n₂₀/D) is consistently reported as 1.520 to 1.521 [1] [9] [10] [12] [20]. This value reflects the compound's aromatic character and the presence of the phenyl ring system, which contributes significantly to the overall polarizability of the molecule [10] [20].

The molecular refractivity, a measure related to the polarizability and molecular volume, is reported to range from 41.70 to 41.82 milliliters per mole [10] [20]. This parameter is calculated from the refractive index and density according to the Lorentz-Lorenz equation and provides information about the electronic distribution within the molecule [10] [20]. The molecular refractivity value is consistent with the presence of the aromatic ring system and the aliphatic alcohol functionality.

Optical PropertyValueUnitsSource
Refractive Index (n₂₀/D)1.520-1.521- [1] [9] [10] [12] [20]
Molecular Refractivity41.70-41.82mL/mol [10] [20]
Average Polarizability15.79Ų [3]

The average molecular polarizability is reported as 15.79 cubic Ångstroms [3], which correlates with the molecular refractivity measurements and confirms the significant contribution of the aromatic system to the electronic properties of the molecule.

Partition Coefficients and Surface Properties

The partition coefficient of 1-phenyl-1-propanol between octanol and water provides crucial information about its lipophilicity and potential bioavailability characteristics. The logarithm of the partition coefficient (LogP) is reported to range from 1.91 to 2.14 [3] [6] [20], indicating moderate lipophilicity that balances both hydrophobic and hydrophilic character due to the presence of both the aromatic ring and the hydroxyl group [3] [6] [20].

The compound demonstrates limited water solubility, being characterized as insoluble in aqueous media [6] [7]. Conversely, it shows good solubility in alcohols and other organic solvents [6] [7], which is consistent with its LogP values and molecular structure. The polar surface area is calculated as 20.23 square Ångstroms [3], primarily contributed by the hydroxyl group, which represents the hydrogen-bonding potential of the molecule.

PropertyValueUnitsSource
LogP (octanol/water)1.91-2.14- [3] [6] [20]
Water SolubilityInsoluble- [6] [7]
Alcohol SolubilitySoluble- [6] [7]
Polar Surface Area20.23Ų [3]
Hydrogen Bond Donors1- [3]
Hydrogen Bond Acceptors1- [3]

Surface tension properties of 1-phenyl-1-propanol have been studied in binary mixtures with other alcohols, showing that surface tension decreases with increasing linear alcohol content when mixed with benzyl alcohol [22]. This behavior indicates that 1-phenyl-1-propanol can act as a surface-active agent in appropriate solvent systems [22].

Chemical Reactivity Profile

Acid-Base Properties and pKa Values

The acid-base properties of 1-phenyl-1-propanol are dominated by its hydroxyl functional group, which can act as both a weak acid and a weak base under appropriate conditions. The predicted pKa value for the compound is 14.43 ± 0.20 [6], indicating that it is a very weak acid, consistent with typical aliphatic secondary alcohols. This pKa value places 1-phenyl-1-propanol in the range of other secondary alcohols, where deprotonation of the hydroxyl group requires strongly basic conditions [6].

The compound also exhibits basic character through the oxygen lone pairs of the hydroxyl group, with the strongest basic pKa reported as -3.02 [3]. This negative value indicates that the protonated form of the alcohol (oxonium ion) is a strong acid, which is relevant for understanding protonation-dependent reaction mechanisms [3].

PropertyValueConditionsSource
Acidic pKa14.43 ± 0.20Predicted [6]
Basic pKa-3.02Predicted [3]
Physiological Charge0pH 7.4 [3]

Under physiological conditions (pH 7.4), the compound maintains a neutral charge state [3], indicating that both the acidic and basic equilibria lie far from the physiological pH range. This neutral character under biological conditions is important for understanding potential interactions with biological systems.

Hydrogen Bonding Capabilities

1-Phenyl-1-propanol possesses both hydrogen bond donor and acceptor capabilities through its hydroxyl functional group. The molecule contains one hydrogen bond donor site (the hydroxyl hydrogen) and one hydrogen bond acceptor site (the hydroxyl oxygen) [3]. This dual functionality enables the compound to participate in hydrogen bonding networks both as a donor and acceptor [3].

Computational studies have revealed that the compound has a dipole moment of 1.94 Debye in the gas phase, increasing to 2.55 Debye in solvent environments [15]. This significant dipole moment indicates strong potential for dipole-dipole interactions and hydrogen bonding [15]. The electrophilicity index is calculated as 1.97 electron volts in the gas phase and 2.14 electron volts in solvent [15], suggesting moderate reactivity in electron-transfer processes.

Hydrogen Bonding PropertyValueSource
Hydrogen Bond Donors1 [3]
Hydrogen Bond Acceptors1 [3]
Dipole Moment (gas phase)1.94 Debye [15]
Dipole Moment (solvent)2.55 Debye [15]

Studies using broadband dielectric spectroscopy have shown that 1-phenyl-1-propanol can form transient supramolecular structures through hydrogen bonding [18]. However, the presence of the phenyl ring close to the hydroxyl group creates steric hindrance that influences chain formation and can decrease the intensity of hydrogen bonding interactions compared to simple aliphatic alcohols [18]. The compound still maintains hydrogen bonding capability, but the equilibrium between ring-like and chain-like hydrogen-bonded structures is shifted toward ring-like configurations due to steric effects [18].

Functional Group Reactivity

The functional group reactivity of 1-phenyl-1-propanol is primarily determined by the secondary alcohol functionality and the presence of the adjacent phenyl ring, which can stabilize carbocationic intermediates through resonance effects. The compound can undergo typical alcohol reactions including dehydration, oxidation, and substitution reactions [16] [27] [28].

In acid-catalyzed dehydration reactions, 1-phenyl-1-propanol follows an E1 mechanism due to its secondary alcohol nature and the stability of the resulting benzylic carbocation [27] [28]. The reaction proceeds through protonation of the hydroxyl group, followed by loss of water to form a carbocation intermediate, and final elimination of a proton to yield alkene products [27] [28]. The benzylic nature of the carbocation intermediate provides additional stability through resonance with the aromatic ring system [16].

Reaction TypeMechanismProductsSource
DehydrationE1Alkenes + H₂O [27] [28]
Substitution with HXSN1Alkyl halides [29]
Oxidation-Ketones [6]

For substitution reactions with hydrogen halides, 1-phenyl-1-propanol reacts via an SN1 mechanism [29]. The reaction involves protonation of the hydroxyl group to form a good leaving group, followed by ionization to form the benzylic carbocation, and finally nucleophilic attack by the halide ion [29]. The benzylic carbocation intermediate is significantly more stable than typical secondary carbocations due to resonance stabilization from the aromatic ring [16] [29].

The compound can undergo oxidation reactions to form the corresponding ketone, 1-phenyl-1-propanone [6]. This transformation typically requires oxidizing agents such as chromium-based reagents or other alcohol oxidation systems [6].

1-Phenyl-1-propanol is a chiral secondary alcohol containing a single stereogenic center at the carbon-1 position [1] [2] [3]. The molecule possesses the molecular formula C₉H₁₂O with a molecular weight of 136.19 g/mol [1] [4] [5]. This chiral compound exists as two distinct enantiomeric forms that are non-superimposable mirror images of each other.

The R-enantiomer (CAS: 1565-74-8), designated as (R)-(+)-1-Phenyl-1-propanol, exhibits a right-handed configuration around the stereogenic center [1] [5] [6]. This enantiomer demonstrates dextrorotatory optical activity, rotating plane-polarized light in the clockwise direction [6]. The S-enantiomer (CAS: 613-87-6), designated as (S)-(-)-1-Phenyl-1-propanol, possesses a left-handed configuration and exhibits levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [7] [8] [9].

The stereogenic center at carbon-1 is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (C₆H₅-), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H) [3] . This arrangement satisfies the fundamental requirement for chirality, where a carbon atom must be bonded to four different groups to exhibit stereoisomerism.

Research has demonstrated that both enantiomers can be successfully separated using chiral stationary phases in chromatographic systems. Studies utilizing cellulose-derived chiral stationary phases, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), have achieved effective enantioseparation under various conditions [11] [12] [13] [14]. The separation efficiency is influenced by factors including temperature, mobile phase composition, and pressure conditions.

PropertyR-EnantiomerS-Enantiomer
ConfigurationR (rectus)S (sinister)
Optical Rotation DirectionDextrorotatory (+)Levorotatory (-)
CAS Number1565-74-8613-87-6
Common Name(R)-(+)-1-Phenyl-1-propanol(S)-(-)-1-Phenyl-1-propanol
Molecular GeometryRight-handed configurationLeft-handed configuration
Physical PropertiesIdentical to S-enantiomerIdentical to R-enantiomer

Optical Activity and Rotation Values

The optical activity of 1-Phenyl-1-propanol has been extensively characterized through polarimetric measurements under standardized conditions. The specific rotation values provide quantitative measures of the compound's ability to rotate plane-polarized light and serve as fundamental stereochemical descriptors.

The R-enantiomer exhibits a specific rotation of [α]²⁰ᴅ = +48° when measured at a concentration of 2.25 g/100 mL in hexane solvent [6]. When measured in chloroform solvent at a concentration of 1 g/100 mL, the R-enantiomer demonstrates a specific rotation range of [α]ᴅ = +44° to +47° [15]. The optical purity of the R-enantiomer has been determined to be 99% enantiomeric excess through gas chromatographic analysis [6].

The solvent dependency of optical rotation values reflects the influence of intermolecular interactions on the molecular conformation and electronic environment of the chiral center. The slight variations observed between hexane and chloroform measurements can be attributed to differences in solvent polarity and hydrogen bonding capabilities.

Measurement ConditionsR-Enantiomer ValueS-Enantiomer ValueReference
[α]²⁰ᴅ (c=2.25, hexane)+48°-47° [6] [16]
[α]ᴅ (c=1, CHCl₃)+44° to +47°-46° [15] [9]
Optical Purity99% ee≥90% ee [6] [9]

The magnitude of optical rotation values for 1-Phenyl-1-propanol falls within the typical range observed for chiral secondary alcohols with aromatic substituents. The relatively high specific rotation values indicate strong chiral recognition properties, making these compounds suitable as chiral auxiliaries and resolving agents in asymmetric synthesis applications [15] [17].

Conformational Analysis and Stability

Detailed conformational analysis of 1-Phenyl-1-propanol has been conducted using free jet millimetre-wave absorption spectroscopy, revealing important insights into the molecular structure and stability of different conformational states [18] [19]. The analysis identified two predominant conformers that contribute significantly to the overall molecular behavior.

The most stable conformer, designated as the Trans (T) conformer, represents the global energy minimum configuration [18] [19]. In this conformer, the methyl group is oriented trans with respect to the phenyl group, while the Cα-Cβ bond is positioned nearly perpendicular to the plane of the benzene ring. This conformational arrangement is stabilized by an intramolecular O-H⋯π interaction between the hydroxyl group and the aromatic π-system of the phenyl ring [18] [19].

The second most stable conformer, termed the Gauche-Entgegen (GE) conformer, exhibits a different geometric arrangement where the methyl group adopts a gauche orientation with respect to the phenyl group and an entgegen orientation relative to the hydroxyl group [18] [19]. Similar to the Trans conformer, the Cα-Cβ bond maintains a nearly perpendicular orientation to the benzene ring plane, and the structure is also stabilized by O-H⋯π interactions.

The energy difference between these two conformers has been experimentally determined to be 50 ± 50 cm⁻¹ (approximately 0.6 ± 0.6 kJ/mol), with the GE conformer being higher in energy than the Trans conformer [18] [19]. This relatively small energy difference indicates that both conformers are thermally accessible under ambient conditions, contributing to the conformational flexibility of the molecule.

Conformer PropertyTrans (T)Gauche-Entgegen (GE)
Methyl Group PositionTrans to phenyl groupGauche to phenyl, Entgegen to OH
Cα-Cβ Bond Orientation⊥ to benzene ring plane⊥ to benzene ring plane
Relative Energy0 cm⁻¹ (reference)+50 ± 50 cm⁻¹
Stabilizing InteractionO-H⋯π interactionO-H⋯π interaction

Computational studies utilizing density functional theory (DFT) methods have provided additional insights into the conformational preferences of 1-Phenyl-1-propanol enantiomers [20]. These calculations support the experimental findings regarding the stability hierarchy of conformers and the importance of O-H⋯π interactions in determining molecular geometry. The computational results indicate that the S-enantiomer forms more stable inclusion complexes with certain cyclic hosts compared to the R-enantiomer, suggesting subtle differences in conformational preferences between the two enantiomeric forms [20].

The conformational stability of 1-Phenyl-1-propanol has practical implications for its applications in chiral recognition and asymmetric catalysis. The presence of stable, well-defined conformers enhances the compound's effectiveness as a chiral auxiliary by providing consistent stereochemical environments for substrate interactions [21].

Stereogenic Center Configuration and Nomenclature

The stereogenic center of 1-Phenyl-1-propanol is located at the carbon-1 position, which bears four distinct substituents arranged in a tetrahedral geometry [3] . The assignment of absolute configuration follows the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for determining the R or S designation of chiral centers [22] [23] [24].

Priority assignment for the substituents attached to the stereogenic center follows the atomic number hierarchy established by the CIP system [22] [23]. The hydroxyl group (-OH) receives the highest priority (1) due to the oxygen atom having the highest atomic number (8) among the directly bonded atoms. The phenyl group (C₆H₅-) is assigned priority 2, as the carbon atom of the phenyl ring has a higher effective priority than the carbon of the ethyl group when considering the extended connectivity. The ethyl group (-CH₂CH₃) receives priority 3, while the hydrogen atom is assigned the lowest priority (4).

SubstituentAttached AtomAtomic NumberCIP Priority
Hydroxyl (-OH)Oxygen81 (highest)
Phenyl (C₆H₅-)Carbon62
Ethyl (-CH₂CH₃)Carbon63
Hydrogen (-H)Hydrogen14 (lowest)

For the R-enantiomer, when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the sequence from priority 1 → 2 → 3 follows a clockwise direction, resulting in the R (rectus) designation [23] [25]. Conversely, for the S-enantiomer, the same priority sequence 1 → 2 → 3 follows a counterclockwise direction, leading to the S (sinister) designation [23] [25].

The nomenclature of 1-Phenyl-1-propanol enantiomers incorporates both the CIP configuration descriptor and the optical rotation direction. The complete systematic names are:

  • (R)-(+)-1-Phenyl-1-propanol for the dextrorotatory enantiomer
  • (S)-(-)-1-Phenyl-1-propanol for the levorotatory enantiomer

This nomenclature system provides unambiguous identification of each stereoisomer by combining structural information (R/S) with physical property data (optical rotation direction). The correlation between configuration and optical rotation direction in this compound demonstrates that the R-configuration corresponds to dextrorotatory behavior (+), while the S-configuration corresponds to levorotatory behavior (-) [6] [9].

International standards for stereochemical nomenclature, established by the International Union of Pure and Applied Chemistry (IUPAC), recognize the CIP system as the authoritative method for assigning absolute configurations [26] [27]. The systematic application of these rules ensures consistent and universally understood chemical nomenclature for complex stereoisomeric molecules like 1-Phenyl-1-propanol.

Physical Description

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless oily liquid with a sweet floral balsamic odou

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 g/mol

Monoisotopic Mass

136.088815002 g/mol

Boiling Point

103.00 °C. @ 14.00 mm Hg

Heavy Atom Count

10

Density

0.993-1.000

UNII

0F897O3O4M

GHS Hazard Statements

Aggregated GHS information provided by 311 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (24.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76.21%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-54-9
1335-12-2

Wikipedia

Phenylpropanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent

Dates

Last modified: 08-15-2023

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